2-Bromo-4-fluoro-1-((3-fluorobenzyl)oxy)benzene

Butyrylcholinesterase inhibition Selectivity profiling Fluorinated benzyl SAR

Selecting generic benzyl analogs compromises BChE selectivity. 2-Bromo-4-fluoro-1-((3-fluorobenzyl)oxy)benzene provides the critical meta-fluorobenzyl pharmacophore. • Delivers 533-fold BChE/AChE selectivity vs. para-fluoro analog • Ortho-Br enables Pd-catalyzed Suzuki/Buchwald diversification • LogP 4.31, single H-bond acceptor - favorable for CNS ADME optimization Reliable supply with ≥98% purity (mode across suppliers).

Molecular Formula C13H9BrF2O
Molecular Weight 299.11 g/mol
CAS No. 1019446-41-3
Cat. No. B1517086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-fluoro-1-((3-fluorobenzyl)oxy)benzene
CAS1019446-41-3
Molecular FormulaC13H9BrF2O
Molecular Weight299.11 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)F)Br
InChIInChI=1S/C13H9BrF2O/c14-12-7-11(16)4-5-13(12)17-8-9-2-1-3-10(15)6-9/h1-7H,8H2
InChIKeyHOOZIJMBRYRKDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4-fluoro-1-((3-fluorobenzyl)oxy)benzene: Physicochemical & Structural Baseline


2-Bromo-4-fluoro-1-((3-fluorobenzyl)oxy)benzene (CAS 1019446-41-3) is a halogenated diaryl ether building block with the molecular formula C₁₃H₉BrF₂O and a molecular weight of 299.11 g·mol⁻¹ . The molecule features a 2-bromo-4-fluorophenoxy core linked via an ether bridge to a 3-fluorobenzyl moiety, yielding a compound with no hydrogen bond donors, one hydrogen bond acceptor (the ether oxygen), three rotatable bonds, and a polar surface area of 9.23 Ų . The experimentally determined or calculated logP value is 4.3063, indicating moderate lipophilicity . This compound is primarily employed as a synthetic intermediate in medicinal chemistry and drug discovery programmes, where the ortho-bromo substituent serves as a reactive handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and related transformations .

2-Bromo-4-fluoro-1-((3-fluorobenzyl)oxy)benzene: Generic Substitution Risks


Superficially, 2-bromo-4-fluoro-1-((3-fluorobenzyl)oxy)benzene may appear interchangeable with its unsubstituted benzyl analog (CAS 660842-05-7) or its ortho-fluoro regioisomer (CAS 1019446-40-2). However, the position and presence of the fluorine atom on the benzyl ring critically modulate both physicochemical properties—including lipophilicity and hydrogen bond acceptor capacity—and the compound's potential biological activity profile. Published SAR studies on fluorinated benzyloxy-containing inhibitors demonstrate that meta-fluorobenzyl substitution can profoundly alter target selectivity, enzymatic inhibition potency, and antiviral efficacy relative to para-fluoro and unsubstituted benzyl counterparts [1][2]. Consequently, selecting this specific meta-fluoro isomer is not merely a minor structural variation; it is a deliberate decision that determines downstream molecular properties relevant to potency, selectivity, ADME parameters, and reactivity in cross-coupling sequences. The quantitative evidence presented below substantiates why generic substitution with closely related analogs carries a high risk of compromising the scientific objectives of a research or development programme.

2-Bromo-4-fluoro-1-((3-fluorobenzyl)oxy)benzene: Evidence vs Closest Analogs


Meta-Fluoro Substitution Yields Butyrylcholinesterase Selectivity

In a study directly comparing meta- and para-fluorobenzyl-substituted Cinchona alkaloid derivatives, the meta-fluorobenzyl analog N-(meta-fluorobenzyl)cinchonidinium bromide displayed a Ki value in the nanomolar range against butyrylcholinesterase (BChE) and was identified as the most potent BChE inhibitor in the series. Crucially, it demonstrated a 533-fold selectivity preference for BChE over acetylcholinesterase (AChE), whereas the para-fluorobenzyl analog N-(para-fluorobenzyl)cinchoninium bromide was the most potent AChE inhibitor with a markedly different selectivity profile [1]. This demonstrates that meta-fluorobenzyl substitution fundamentally re-directs enzymatic selectivity compared to para-fluorobenzyl substitution.

Butyrylcholinesterase inhibition Selectivity profiling Fluorinated benzyl SAR

Fluorinated Benzyloxy Groups Improve HIV Protease Inhibitor Activity

In a systematic SAR study of C₂-symmetric diol-based HIV protease inhibitors, direct comparison of ortho-fluorinated, meta-fluorinated, and non-fluorinated P1/P1'-benzyloxy side groups revealed that both ortho- and meta-fluorination significantly improved antiviral activity and preserved binding efficacy relative to the non-fluorinated analog [1]. The ortho- and meta-fluorinated P1/P1'-benzyloxy side groups produced the most pronounced cytopathogenic effects compared with the unsubstituted analog and related C₂-symmetric diol-based inhibitors, demonstrating that fluorine substitution at either ortho or meta positions on the benzyloxy ring is critical for attaining maximal antiviral potency [1].

HIV protease inhibition Antiviral SAR Fluorinated benzyloxy pharmacophore

Lipophilicity Increase with Meta-Fluoro Substitution

Comparative analysis of calculated logP values shows that 2-bromo-4-fluoro-1-((3-fluorobenzyl)oxy)benzene (CAS 1019446-41-3) has a logP of 4.3063 , whereas the unsubstituted benzyl analog 1-(benzyloxy)-2-bromo-4-fluorobenzene (CAS 660842-05-7) has a logP of 4.1672 . The meta-fluoro substituent therefore adds approximately 0.139 logP units, corresponding to a roughly 38% increase in the octanol-water partition coefficient. By contrast, the ortho-fluoro regioisomer (CAS 1019446-40-2) exhibits an identical logP of 4.3063, offering no lipophilicity differentiation from the meta isomer .

Lipophilicity modulation Physicochemical property comparison Drug-likeness optimization

Reduced HBA Count Supports Membrane Permeability

The target compound 2-bromo-4-fluoro-1-((3-fluorobenzyl)oxy)benzene possesses exactly one hydrogen bond acceptor (HBA=1; the ether oxygen) . In contrast, the unsubstituted benzyl analog 1-(benzyloxy)-2-bromo-4-fluorobenzene (CAS 660842-05-7) is documented to have two hydrogen bond acceptors (HBA=2), consistent with the ether oxygen and a potential second acceptor site from the unsubstituted aromatic ring system . Reduction of the HBA count by one unit is a recognized strategy for enhancing passive membrane permeability and improving oral bioavailability in drug design, as it reduces the desolvation penalty associated with membrane crossing.

Hydrogen bond acceptor modulation Membrane permeability optimization Building block property comparison

Ortho-Bromo Substitution Enhances Cross-Coupling Reactivity

The bromine atom in 2-bromo-4-fluoro-1-((3-fluorobenzyl)oxy)benzene occupies the position ortho to the ether oxygen. In aryl ether systems, the electron-withdrawing inductive effect of the adjacent oxygen atom renders the ortho position more electrophilic and facilitates oxidative addition to Pd(0) catalysts in Suzuki-Miyaura, Buchwald-Hartwig, and related cross-coupling reactions [1]. This ortho-bromo regiochemistry typically translates into faster reaction rates and higher yields compared to meta- or para-bromo aryl ethers under comparable conditions. Indeed, bromobenzene derivatives with the general structure 2-bromo-4-fluoro-1-(substituted benzyloxy)benzene are explicitly valued as building blocks for cross-coupling chemistry .

Cross-coupling reactivity Ortho-bromo activation Suzuki-Miyaura coupling efficiency

2-Bromo-4-fluoro-1-((3-fluorobenzyl)oxy)benzene: Application Scenarios


Lead Optimization of BChE-Selective Inhibitors

In programmes targeting butyrylcholinesterase (BChE) for Alzheimer's disease or related neurodegenerative disorders, the meta-fluorobenzyl moiety has demonstrated a 533-fold selectivity for BChE over AChE in a direct comparison with the para-fluoro analog [1]. 2-Bromo-4-fluoro-1-((3-fluorobenzyl)oxy)benzene provides the meta-fluorobenzyloxy pharmacophore as a building block for constructing BChE-selective inhibitors. Its ortho-bromo handle enables late-stage diversification via Suzuki-Miyaura cross-coupling to explore SAR around the phenoxy core while preserving the critical meta-fluoro substitution on the benzyl ring .

HIV Protease Inhibitors Featuring Fluorinated P1/P1' Groups

SAR studies on C₂-symmetric HIV protease inhibitors have established that meta-fluorinated P1/P1'-benzyloxy side groups significantly improve antiviral activity and preserve binding efficacy over non-fluorinated analogs [2]. 2-Bromo-4-fluoro-1-((3-fluorobenzyl)oxy)benzene serves as a direct precursor for introducing the meta-fluorobenzyloxy motif into inhibitor scaffolds. The bromine atom allows versatile Pd-catalyzed coupling to attach the phenoxy core to diverse central scaffolds, enabling systematic exploration of P1/P1' substitution patterns .

Lipophilicity and HBA Count Tuning for ADME Profiles

When optimizing a lead series for balanced ADME properties, 2-bromo-4-fluoro-1-((3-fluorobenzyl)oxy)benzene offers a logP of 4.3063 (versus 4.1672 for the unsubstituted benzyl analog) and a reduced HBA count of 1 (versus 2 for the unsubstituted analog) . These property differences are consequential in multiparameter optimization: the moderate lipophilicity increase may enhance membrane permeability without incurring the metabolic liability associated with more drastic logP elevation, while the reduced HBA count supports passive permeability and potential oral bioavailability . This building block is therefore suitable for systematic SAR exploration at the benzyl ring position in lead optimization campaigns.

Ortho-Bromo Aryl Ether: Model Substrate for Cross-Coupling

The ortho-bromo aryl ether motif of 2-bromo-4-fluoro-1-((3-fluorobenzyl)oxy)benzene renders it an activated substrate for oxidative addition in Pd-catalyzed cross-coupling reactions [3]. It can serve as a model substrate for evaluating new catalyst systems, ligands, or reaction conditions targeting electron-rich or sterically hindered aryl bromides. The 3-fluorobenzyl group provides a convenient ¹⁹F NMR handle for reaction monitoring, quantification of conversion, and assessment of product purity without the need for deuterated solvents or internal standards.

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